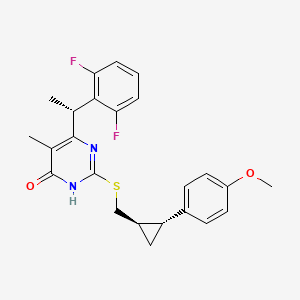

HIV-1 inhibitor-61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24F2N2O2S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1 |

InChI Key |

HXYXHOWEKCGYDL-SKDZVZGDSA-N |

Isomeric SMILES |

CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: HIV-1 Reverse Transcriptase Activity Assay

These application notes provide detailed protocols for the quantification of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) activity. The protocols are designed for researchers, scientists, and drug development professionals involved in HIV research and the screening of potential antiretroviral drugs.

Introduction

HIV-1 Reverse Transcriptase is an essential enzyme for the replication of the HIV-1 virus. It converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Due to its critical role in the viral life cycle, HIV-1 RT is a primary target for antiretroviral therapy. Assays that measure the activity of this enzyme are crucial for screening potential inhibitors and for fundamental research into the mechanisms of viral replication. The following protocols describe two common non-radioactive methods for quantifying HIV-1 RT activity: a colorimetric ELISA-based assay and a fluorometric assay.

Principle of the Assays

The HIV-1 RT activity assays are based on the ability of the enzyme to synthesize DNA from an RNA or DNA template.

-

Colorimetric (ELISA-based) Assay : This method involves the reverse transcription of a poly(A) template using an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin-dUTP (DIG-dUTP). The DIG-labeled DNA is then captured on a streptavidin-coated microplate and detected with an anti-DIG antibody conjugated to peroxidase. The peroxidase enzyme catalyzes a colorimetric reaction, and the absorbance of the product is proportional to the RT activity.

-

Fluorometric Assay : This assay measures the increase in fluorescence that occurs when a fluorescent dye, such as PicoGreen, intercalates into the newly synthesized double-stranded DNA. The RT enzyme synthesizes dsDNA from a template-primer complex, and the resulting increase in fluorescence is directly proportional to the enzyme's activity.

Experimental Protocols

Colorimetric (ELISA-based) HIV-1 RT Activity Assay

This protocol is based on the principles of the Roche Reverse Transcriptase Assay, colorimetric.

Materials:

-

HIV-1 Reverse Transcriptase

-

Lysis buffer

-

Reaction buffer

-

Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

-

dUTP, digoxigenin-labeled (DIG-dUTP)

-

Anti-DIG-POD antibody

-

ABTS substrate solution

-

Streptavidin-coated microplates

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the HIV-1 RT enzyme or the test samples in lysis buffer.

-

Reverse Transcription Reaction:

-

Add 20 µL of the reaction buffer to each well of a microplate.

-

Add 20 µL of the template/primer hybrid.

-

Add 20 µL of the enzyme sample or control.

-

Incubate for 1 hour at 37°C.

-

-

Capture of Synthesized DNA:

-

Transfer 20 µL of the reaction mixture to a streptavidin-coated microplate.

-

Incubate for 1 hour at 37°C.

-

Wash the plate three times with a wash buffer.

-

-

Detection:

-

Add 200 µL of anti-DIG-POD antibody solution to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with a wash buffer.

-

Add 200 µL of ABTS substrate solution to each well.

-

Incubate for 10-20 minutes at room temperature, or until sufficient color development.

-

-

Data Analysis:

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the background absorbance (no enzyme control) from all readings.

-

The RT activity is proportional to the measured absorbance.

-

Fluorometric HIV-1 RT Activity Assay

This protocol is based on the principles of the EnzChek® Reverse Transcriptase Assay Kit.

Materials:

-

HIV-1 Reverse Transcriptase

-

Reaction buffer (e.g., 60 mM Tris-HCl, pH 8.1, 8 mM MgCl2, 10 mM DTT)

-

Template/primer hybrid (e.g., poly(A) x oligo(dT)16)

-

dNTP mix

-

PicoGreen dsDNA quantitation reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the HIV-1 RT enzyme or test samples in the reaction buffer.

-

Reverse Transcription Reaction:

-

In a microplate, combine 10 µL of the template/primer hybrid, 10 µL of dNTP mix, and 20 µL of the enzyme sample or control.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Add 160 µL of TE buffer to each well.

-

Add 10 µL of PicoGreen reagent to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence using a fluorometer with excitation at ~480 nm and emission at ~520 nm.

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

The RT activity is proportional to the measured fluorescence.

-

Data Presentation

The following table summarizes representative quantitative data for known HIV-1 RT inhibitors obtained using different assay methods. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | Assay Type | IC50 Value | Reference |

| Nevirapine | Colorimetric (ELISA) | ~200 nM | |

| Fluorometric | ~150 nM | ||

| Zidovudine (AZT-TP) | Colorimetric (ELISA) | ~15 nM | |

| Fluorometric | ~10 nM | ||

| Efavirenz | Colorimetric (ELISA) | ~3 nM |

Visualizations

Experimental Workflow for HIV-1 RT Activity Assay

Caption: Workflow of HIV-1 reverse transcriptase activity assays.

Principle of Colorimetric (ELISA-based) HIV-1 RT Assay

Caption: Principle of the colorimetric HIV-1 RT assay.

Application Notes: MT-4 Cell-Based HIV-1 Replication Assay

Introduction

The MT-4 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection. Upon infection, these cells exhibit a rapid and pronounced cytopathic effect (CPE), making them an excellent model for screening potential anti-HIV-1 compounds. This assay measures the ability of a test compound to inhibit HIV-1 replication, either by quantifying the reduction in virus-induced cell death or by directly measuring a viral marker such as the p24 capsid protein.

Principle of the Assay

The assay operates on two main principles that can be measured in parallel:

-

Inhibition of Cytopathic Effect (CPE): In the absence of an effective inhibitor, HIV-1 replication leads to widespread death of MT-4 cells. Antiviral compounds protect the cells from this CPE. Cell viability is typically measured using colorimetric methods like the MTT assay, where viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Inhibition of Viral Replication: The production of new viral particles can be quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.

By comparing the concentration of the compound required to inhibit viral replication by 50% (EC50) with the concentration that causes 50% toxicity to the cells (CC50), a selectivity index (SI = CC50/EC50) can be calculated to evaluate the compound's therapeutic potential.

Experimental Workflow & HIV-1 Lifecycle

The following diagrams illustrate the general experimental workflow for the MT-4 assay and the key stages of the HIV-1 lifecycle that can be targeted by antiviral compounds.

Caption: General workflow for the MT-4 based HIV-1 antiviral assay.

Caption: Simplified HIV-1 lifecycle and targets for different drug classes.

Detailed Experimental Protocols

Protocol 1: Maintenance of MT-4 Cells

-

Culture Medium: Prepare RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Culture: Culture MT-4 cells in T-75 flasks at a density between 3x10^5 and 1.5x10^6 viable cells/mL.

-

Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Harvest MT-4 cells in their exponential growth phase. Seed 3x10^4 cells per well in 100 µL of culture medium into a 96-well microtiter plate.

-

Compound Addition: Add 100 µL of culture medium containing serial dilutions of the test compound to the designated wells. Include "cells only" wells with medium as a negative control (100% viability).

-

Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO2, corresponding to the length of the antiviral assay.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow formazan crystal formation.

-

Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. The CC50 value is determined using non-linear regression analysis.

Protocol 3: Anti-HIV-1 Antiviral Assay (EC50 Determination)

-

Plate Setup: Seed 3x10^4 MT-4 cells per well in 50 µL of culture medium into a 96-well plate.

-

Compound Addition: Add 50 µL of medium containing 2x concentrated serial dilutions of the test compound.

-

Controls:

-

Cell Control (CC): Cells only, no virus, no compound.

-

Virus Control (VC): Cells with virus, no compound.

-

-

Infection: Add 100 µL of HIV-1 (e.g., strain IIIB) diluted to a final concentration that results in >90% cell death in 4-5 days (typically a multiplicity of infection, MOI, of 0.01-0.05).

-

Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO2.

-

Endpoint Measurement (Choose one or both):

-

A) p24 ELISA:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for p24 antigen quantification using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

-

-

B) MTT Assay:

-

Follow the MTT assay steps as described in Protocol 2 to measure cell protection from the virus-induced CPE.

-

-

-

Calculation:

-

For p24 ELISA: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

-

For MTT Assay: Calculate the percentage of protection from CPE relative to the virus and cell controls.

-

The EC50 value is the compound concentration that achieves 50% inhibition and is determined using non-linear regression analysis.

-

Data Presentation and Analysis

The results from the cytotoxicity and antiviral assays are tabulated to determine the CC50, EC50, and Selectivity Index (SI).

Table 1: Example Cytotoxicity Data for Compound X

| Compound X (µM) | Mean OD (570nm) | % Cell Viability |

| 0 (Control) | 1.250 | 100% |

| 1 | 1.245 | 99.6% |

| 3 | 1.210 | 96.8% |

| 10 | 1.150 | 92.0% |

| 30 | 0.950 | 76.0% |

| 100 | 0.615 | 49.2% |

| 300 | 0.250 | 20.0% |

| CC50 (µM) | ~102 |

Table 2: Example Antiviral Activity Data for Compound X (p24 ELISA)

| Compound X (µM) | Mean p24 (pg/mL) | % Inhibition |

| 0 (Virus Control) | 3250 | 0% |

| 0.01 | 2980 | 8.3% |

| 0.03 | 2450 | 24.6% |

| 0.1 | 1610 | 50.5% |

| 0.3 | 750 | 76.9% |

| 1 | 150 | 95.4% |

| 3 | 45 | 98.6% |

| EC50 (µM) | ~0.098 |

Table 3: Summary of Results for Compound X

| Parameter | Value (µM) |

| CC50 | 102 |

| EC50 | 0.098 |

| Selectivity Index (SI) | 1041 |

-

Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising therapeutic window, suggesting the compound is effective against the virus at concentrations far below those at which it is toxic to cells.

Application Notes and Protocols for Testing NNRTI Efficacy

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the efficacy of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Introduction to NNRTIs

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that specifically target the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV). Unlike their counterparts, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the RT, known as the NNRTI-binding pocket, which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the replication of the virus.

Key Experiments for NNRTI Efficacy Testing

The evaluation of NNRTI efficacy involves a multi-step process that includes biochemical assays, cell-based assays, and resistance profiling.

Biochemical Assays: Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of an NNRTI to inhibit the enzymatic activity of purified HIV-1 RT.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl2).

-

Prepare a stock solution of the template-primer, such as poly(rA)-oligo(dT).

-

Prepare a stock solution of the deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP).

-

Prepare serial dilutions of the test NNRTI compound.

-

Prepare a stock solution of purified recombinant HIV-1 RT.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, template-primer, and dNTPs to each well.

-

Add the serially diluted NNRTI compound to the experimental wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

-

Data Acquisition and Analysis:

-

Capture the newly synthesized DNA onto a filter membrane (e.g., glass fiber filter).

-

Wash the filter to remove unincorporated dNTPs.

-

Quantify the amount of incorporated labeled dNTP using a suitable detection method (e.g., scintillation counting for [³H]dTTP or fluorescence measurement).

-

Calculate the percentage of RT inhibition for each NNRTI concentration relative to the positive control.

-

Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Cell-Based Assays: Antiviral Activity Assay

This assay measures the ability of an NNRTI to inhibit HIV-1 replication in a cellular context.

Experimental Protocol:

-

Cell Culture and Virus Stocks:

-

Culture a suitable host cell line (e.g., MT-4, CEM-SS, or TZM-bl cells) in appropriate culture medium.

-

Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) with a known viral titer.

-

-

Assay Procedure:

-

Seed the host cells into a 96-well microplate.

-

Prepare serial dilutions of the test NNRTI compound and add them to the cells.

-

Infect the cells with a predetermined amount of HIV-1. Include uninfected cell controls and infected, untreated cell controls.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

-

Data Acquisition and Analysis:

-

After the incubation period, measure the extent of viral replication using a suitable endpoint assay:

-

MTT Assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects. Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Read the absorbance at a specific wavelength.

-

p24 Antigen ELISA: Measures the amount of the viral core protein p24 released into the culture supernatant.

-

Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase) which is activated by the HIV-1 Tat protein.

-

-

Calculate the percentage of viral inhibition for each NNRTI concentration relative to the infected, untreated control.

-

Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

-

Resistance Profiling

This involves generating and characterizing HIV-1 strains with reduced susceptibility to the NNRTI.

Experimental Protocol:

-

Generation of Resistant Strains:

-

Culture HIV-1 in the presence of sub-optimal concentrations of the NNRTI.

-

Serially passage the virus, gradually increasing the concentration of the NNRTI.

-

Monitor for viral breakthrough, indicating the emergence of resistant variants.

-

-

Genotypic Analysis:

-

Isolate viral RNA from the culture supernatant of the resistant strain.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the RT-coding region of the viral genome.

-

Sequence the amplified DNA to identify mutations in the RT gene.

-

-

Phenotypic Analysis:

-

Test the susceptibility of the resistant viral strain to the NNRTI using the cell-based antiviral assay described in section 2.2.

-

Compare the EC50 value of the resistant strain to that of the wild-type strain to determine the fold-change in resistance.

-

Data Presentation

Quantitative data from NNRTI efficacy studies should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Efficacy of Approved NNRTIs Against Wild-Type HIV-1

| NNRTI | Target Enzyme | IC50 (nM)¹ | EC50 (nM)² |

| Efavirenz | HIV-1 RT | 2.5 - 5.0 | 1.0 - 3.0 |

| Nevirapine | HIV-1 RT | 10 - 100 | 10 - 50 |

| Rilpivirine | HIV-1 RT | 0.5 - 1.5 | 0.1 - 0.7 |

| Doravirine | HIV-1 RT | 9.9 | 12 |

¹IC50 values represent the concentration of the drug required to inhibit the activity of the purified HIV-1 RT enzyme by 50%. ²EC50 values represent the concentration of the drug required to inhibit HIV-1 replication in cell culture by 50%.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in NNRTI efficacy testing.

Caption: Experimental workflow for in vitro NNRTI efficacy testing.

Caption: Mechanism of action of NNRTIs on HIV-1 reverse transcriptase.

Measuring the Potency of HIV-1 Inhibitors: A Guide to Determining EC50

Abstract

The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of antiviral compounds. It represents the concentration of a drug that is required for 50% of its maximal effect. For Human Immunodeficiency Virus Type 1 (HIV-1), accurate determination of EC50 values is fundamental for the discovery and development of new antiretroviral therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on how to measure the EC50 of HIV-1 inhibitors using common cell-based assays. It includes methodologies for reporter gene assays, cell viability assays, and viral antigen quantification, complete with data analysis guidelines and representative data.

Introduction to EC50

In antiviral drug research, the EC50 value is the primary measure of a drug's potency. A lower EC50 value indicates that a smaller concentration of the drug is required to inhibit viral replication, signifying higher potency. This value is typically determined by treating virus-infected cell cultures with a range of inhibitor concentrations and measuring the level of viral replication.

Alongside the EC50, the 50% cytotoxic concentration (CC50) is also determined. The CC50 is the concentration of the compound that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a crucial indicator of the drug's therapeutic window. A high SI value is desirable, as it suggests the compound is effective at concentrations far below those that are toxic to host cells.

Experimental Workflows & Protocols

Measuring the EC50 of HIV-1 inhibitors typically involves three key stages: the primary antiviral assay, a parallel cytotoxicity assay, and subsequent data analysis to derive the EC50 and CC50 values.

Application Note & Protocol: High-Purity Purification of Recombinant HIV-1 Reverse Transcriptase for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA. This function makes it a primary target for antiretroviral drugs, such as nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs). The development and screening of these inhibitors, as well as fundamental research into viral replication, require a consistent supply of highly pure and active recombinant HIV-1 RT. This document provides a detailed protocol for the expression and multi-step purification of His-tagged recombinant HIV-1 RT from E. coli, yielding an enzyme suitable for high-throughput screening and other sensitive in vitro assays.

Overall Workflow

The process begins with the expression of a recombinant, often His-tagged, HIV-1 RT in an E. coli host. Following cell lysis, the purification protocol employs a multi-step chromatographic strategy to isolate the enzyme to a high degree of purity. The final purified enzyme is then characterized for purity, concentration, and enzymatic activity.

Caption: Overall workflow for HIV-1 RT production and purification.

Experimental Protocols

Protocol: Expression of Recombinant HIV-1 RT

This protocol describes the expression of a 6x-His-tagged HIV-1 RT p66/p51 heterodimer in E. coli. The p66 subunit contains the polymerase and RNase H domains, while the p51 subunit is derived from p66 by proteolytic cleavage and lacks the RNase H domain.

-

Transformation: Transform chemically competent E. coli BL21(DE3) cells with a pET-series expression vector encoding the His-tagged HIV-1 RT p66 subunit. Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

-

Expression: Continue to incubate the culture for 12-16 hours at 18-20°C with shaking. Lower temperatures are used to improve protein solubility and proper folding.

-

Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol: Multi-Step Protein Purification

Buffer Preparation:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM PMSF, 1 mM DTT.

-

IMAC Wash Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10% glycerol, 20-40 mM imidazole.

-

IMAC Elution Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10% glycerol, 250-500 mM imidazole.

-

IEX Buffer A (Binding): 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol, 1 mM DTT.

-

IEX Buffer B (Elution): 50 mM Tris-HCl pH 7.5, 1 M NaCl, 10% glycerol, 1 mM DTT.

-

SEC Buffer (Final Storage): 50 mM HEPES pH 7.0, 150 mM NaCl, 10% glycerol, 1 mM DTT.

Step 1: Cell Lysis and Clarification

-

Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste).

-

Lyse the cells using sonication on ice. Perform cycles of 30 seconds on, 30 seconds off until the suspension clarifies.

-

Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the soluble His-tagged HIV-1 RT.

Step 2: Immobilized Metal Affinity Chromatography (IMAC) This step captures the His-tagged protein from the crude lysate.

Caption: Principle of His-tag purification using IMAC.

-

Equilibrate a Ni-NTA affinity column (e.g., HisTrap HP) with 5-10 column volumes (CV) of Lysis Buffer.

-

Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.

-

Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound HIV-1 RT with a linear gradient of 10-500 mM imidazole (IMAC Elution Buffer) over 10 CV. Alternatively, use a single step elution with 250 mM imidazole.

-

Collect fractions and analyze by SDS-PAGE to identify those containing HIV-1 RT (expected sizes ~66 kDa and ~51 kDa).

Step 3: Ion Exchange Chromatography (IEX) This step separates proteins based on net surface charge, removing contaminants that co-eluted during IMAC.

-

Pool the IMAC fractions containing HIV-1 RT.

-

Perform a buffer exchange into IEX Buffer A using dialysis or a desalting column to lower the salt concentration.

-

Equilibrate a cation exchange column (e.g., HiTrap SP HP) with IEX Buffer A. HIV-1 RT is basic and will bind to a cation exchanger at neutral pH.

-

Load the desalted sample onto the column.

-

Elute the protein with a linear gradient of NaCl from 50 mM to 1 M (0-100% IEX Buffer B) over 20 CV.

-

Collect fractions and analyze by SDS-PAGE to identify the purest fractions containing the p66/p51 heterodimer.

Step 4: Size Exclusion Chromatography (SEC) This is a final polishing step to remove any remaining protein contaminants and aggregates, ensuring a homogenous sample.

-

Pool the purest fractions from the IEX step and concentrate them using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).

-

Equilibrate an SEC column (e.g., Superdex 200) with SEC Buffer.

-

Load the concentrated sample onto the column.

-

Run the column isocratically with SEC Buffer. HIV-1 RT should elute as a major peak corresponding to its heterodimeric size (~117 kDa).

-

Collect fractions corresponding to the main peak.

Characterization of Purified HIV-1 RT

Protocol: Purity and Concentration

-

Purity Analysis: Run samples from each purification step on a 10% or 12% SDS-PAGE gel. Visualize proteins by Coomassie Brilliant Blue staining. The final sample should show two prominent bands at ~66 kDa and ~51 kDa with >95% purity.

-

Concentration Determination: Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm (A280), using a theoretical extinction coefficient for the p66/p51 heterodimer.

Protocol: In Vitro Activity Assay

A non-radioactive, colorimetric ELISA-based assay is commonly used to measure the DNA polymerase activity of HIV-1 RT.

Caption: Workflow for a non-radioactive HIV-1 RT activity assay.

-

Plate Preparation: Coat microplate wells with a poly(A) RNA template.

-

Reaction Mix: Prepare a reaction mixture containing an oligo(dT) primer, a mixture of dNTPs, and digoxigenin-labeled dUTP (Dig-dUTP).

-

Enzyme Addition: Add dilutions of the purified HIV-1 RT to the wells. Include a negative control (no enzyme) and a positive control (standardized RT).

-

Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, the RT synthesizes a Dig-labeled DNA strand complementary to the RNA template.

-

Detection:

-

Wash the wells to remove unincorporated dNTPs. The newly synthesized DNA strand remains hybridized to the template bound to the plate.

-

Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-Dig-POD). Incubate to allow binding to the incorporated Dig-dUTP.

-

Wash away the unbound antibody conjugate.

-

Add a peroxidase substrate (e.g., TMB). The enzyme catalyzes a reaction that produces a colored product.

-

-

Quantification: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is directly proportional to the RT activity.

Expected Results & Data Summary

The described protocol consistently yields high-purity, active HIV-1 RT. The following table summarizes typical quantitative data obtained from such a purification scheme.

| Parameter | Typical Value | Method of Analysis |

| Expression Yield | 5 - 15 mg crude protein / L of culture | - |

| Final Purified Yield | 1 - 4 mg / L of culture | Bradford Assay / A280 |

| Purity | > 95% | SDS-PAGE with densitometry |

| Specific Activity | 5,000 - 15,000 Units / mg | In vitro activity assay |

| Identity | Bands at ~66 kDa and ~51 kDa | SDS-PAGE / Western Blot |

Note: 1 Unit of activity is often defined as the amount of enzyme that incorporates 1 nmol of dTMP into a poly(A)/oligo(dT) template-primer in 10-20 minutes at 37°C.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Protein Yield | Inefficient induction; Protein is insoluble (inclusion bodies). | Optimize IPTG concentration and induction temperature/time (try lower temp, e.g., 16°C for longer). Add 1-2% glucose to growth media to suppress basal expression. |

| Protein is Insoluble | Expression temperature too high; Lysis buffer lacks stabilizing agents. | Lower induction temperature (16-20°C). Ensure lysis buffer contains glycerol and sufficient salt. Test different E. coli strains (e.g., Rosetta). |

| Low Purity after IMAC | Non-specific binding of contaminants. | Increase imidazole concentration in the lysis and wash buffers (e.g., from 10 mM to 20-40 mM). |

| Low Specific Activity | Protein misfolding or degradation; Presence of inhibitors. | Keep protein on ice at all times. Use fresh protease inhibitors. Ensure DTT is present in all buffers to prevent oxidation. Dialyze final product thoroughly. |

| Protein Aggregation | High protein concentration; Suboptimal buffer conditions. | Concentrate protein in smaller steps. Optimize pH and salt concentration in the final SEC/storage buffer. Add stabilizing agents like glycerol or L-arginine. |

Application Notes and Protocols for HIV-1 Inhibitor Testing

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the cell lines and methodologies employed in the screening and characterization of HIV-1 inhibitors. The detailed protocols and structured data tables are intended to guide researchers in selecting the appropriate cellular models and assays for their specific research needs.

Introduction to HIV-1 Inhibitor Testing

The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. A critical component of this process is the in vitro evaluation of novel compounds for their ability to inhibit viral replication. This involves the use of specific cell lines that are permissive to HIV-1 infection and various assays to quantify the extent of viral inhibition. The choice of cell line and assay method is crucial and depends on the specific stage of the HIV-1 lifecycle being targeted by the inhibitor.

Commonly Used Cell Lines for HIV-1 Inhibitor Testing

A variety of immortalized T-cell lines, as well as primary cells, are utilized in HIV-1 research. Reporter cell lines, which have been genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) upon viral infection, are particularly useful for high-throughput screening.

Table 1: Characteristics of Common Cell Lines Used in HIV-1 Inhibitor Testing

| Cell Line | Cell Type | Key Receptors Expressed | Reporter Gene | Common Applications | Advantages | Disadvantages |

| TZM-bl | HeLa (epithelial) | CD4, CCR5, CXCR4 | Luciferase, β-galactosidase | High-throughput screening of entry inhibitors and neutralizing antibodies.[1][2][3] | High sensitivity, suitable for high-throughput formats.[1][2] | Adherent cell line, not of T-cell origin.[3] |

| CEM-GFP | T-cell | CD4, CXCR4 | Green Fluorescent Protein (GFP) | Monitoring viral infection and drug susceptibility.[4] | Allows for direct visualization and quantification of infected cells.[4] | Primarily for T-cell tropic (X4) strains. |

| Jurkat (JLTRG-R5) | T-cell | CD4, CXCR4, CCR5 | Enhanced Green Fluorescent Protein (EGFP) | Screening for inhibitors of both X4 and R5 tropic viruses.[5] | T-cell origin, high dynamic signal range.[5] | May require selection of clones with optimal reporter expression.[5] |

| MT-2 | T-cell | CD4, CXCR4 | None | Assessing antiviral activity against T-cell tropic strains.[6] | High level of virus production. | Prone to syncytia formation, which can complicate some assays. |

| C8166-R5 | T-cell | CD4, CXCR4, CCR5 | None | Culturing patient-derived HIV-1 and antiviral drug testing.[7] | Good growth characteristics, supports replication of both X4 and R5 viruses.[7] | May be less sensitive than some reporter cell lines. |

| Peripheral Blood Mononuclear Cells (PBMCs) | Primary Cells | CD4, CCR5, CXCR4 | None | "Gold standard" for evaluating antiviral efficacy against clinical isolates.[7][8] | Physiologically relevant model.[7] | High donor-to-donor variability, more complex to culture.[7] |

Experimental Protocols

The following are detailed protocols for key experiments in HIV-1 inhibitor testing.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.[2][9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of choice

-

Complete culture medium

-

Test compound (serial dilutions)

-

MTT solution (5 mg/mL in PBS)[9]

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

-

Add serial dilutions of the test compound to the wells. Include wells with cells only (no compound) as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours at 37°C.[11]

-

Add 20-50 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[9][11]

-

Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance at 590 nm using a microplate reader.[9]

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: HIV-1 Inhibition Assay using p24 Antigen ELISA

This assay measures the amount of HIV-1 p24 capsid protein produced in the culture supernatant, which is a direct indicator of viral replication.[8][12][13]

Principle: A sandwich ELISA is used to capture and detect the p24 antigen.[13] Wells are coated with an anti-p24 antibody, which binds the p24 in the sample. A second, enzyme-linked anti-p24 antibody is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of p24.

Materials:

-

HIV-1 permissive cell line (e.g., PBMCs, MT-2)

-

HIV-1 stock

-

Test compound (serial dilutions)

-

Complete culture medium

-

96-well microtiter plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Pre-treat cells with serial dilutions of the test compound for 1-2 hours.

-

Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells in the presence of the test compound for 3-7 days.

-

Collect the culture supernatant at the end of the incubation period.

-

Lyse the virus in the supernatant by adding Triton X-100 (0.5% final concentration).[14][15]

-

Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the lysed supernatant to the antibody-coated wells.

-

Incubating to allow p24 binding.

-

Washing the wells.

-

Adding the enzyme-linked detection antibody.

-

Incubating and washing.

-

Adding the substrate and stopping the reaction.

-

-

Measure the absorbance at 450 nm.

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits p24 production by 50%.

Protocol 3: HIV-1 Inhibition Assay using Luciferase Reporter Cells

This is a high-throughput method for screening HIV-1 inhibitors, particularly those targeting entry or early-stage replication events.[1][16][17][18]

Principle: TZM-bl cells contain a luciferase gene under the control of the HIV-1 LTR promoter.[2][3] Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral replication.

Materials:

-

TZM-bl cells

-

HIV-1 stock (Env-pseudotyped or replication-competent)

-

Test compound (serial dilutions)

-

Complete culture medium (supplemented with DEAE-Dextran for enhanced infection)[2]

-

96-well or 384-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well or 384-well plate and incubate for 24 hours.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Add the HIV-1 stock to the wells.

-

Incubate for 48 hours at 37°C.

-

Remove the culture medium.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50, the concentration of the compound that reduces luciferase activity by 50%.

Protocol 4: Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.

Principle: The assay quantifies the amount of DNA synthesized by the RT enzyme in the viral particles present in the culture supernatant.[19][20] This can be done using various methods, including colorimetric assays or more sensitive product-enhanced RT (PERT) assays that utilize qPCR.[19][20][21]

Materials:

-

Culture supernatant from HIV-1 infected cells treated with test compounds

-

Reverse Transcriptase Assay Kit (colorimetric or qPCR-based)

-

Microplate reader or qPCR instrument

Procedure (Colorimetric Assay Example):

-

Collect culture supernatants from the HIV-1 inhibition assay.

-

Lyse the viral particles in the supernatant to release the RT enzyme.

-

Add the lysate to a reaction mixture containing a template/primer and dNTPs (one of which is labeled with digoxigenin).

-

Incubate to allow DNA synthesis by the RT enzyme.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled primer and the newly synthesized DNA strand.

-

Add an anti-digoxigenin antibody conjugated to peroxidase.

-

Add a peroxidase substrate (e.g., ABTS) and measure the color development.[21]

-

The absorbance is proportional to the RT activity. Calculate the IC50 for RT inhibition.

Visualizations

Caption: Workflow for HIV-1 inhibitor screening and validation.

References

- 1. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Modulators of HIV-1 Proviral Transcription from a Library of FDA-Approved Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. An ELISA-inhibition assay for antibody to human immunodeficiency virus core antigen (p24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ablinc.com [ablinc.com]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Production and use of HIV-1 luciferase reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 19. PERT Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Potential off-target effects of HIV-1 inhibitor-61

Technical Support Center: HIV-1 Inhibitor-61

Disclaimer: this compound is a hypothetical compound. The data, protocols, and troubleshooting scenarios presented here are for illustrative purposes, based on known off-target effects of common classes of HIV-1 inhibitors, such as protease, integrase, and reverse transcriptase inhibitors. This guide is intended to help researchers design experiments and interpret data when investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of HIV-1 inhibitors like Inhibitor-61?

A1: HIV-1 inhibitors can interact with host cell proteins, leading to off-target effects.[1][2][3][4][5] Common off-target effects observed with various classes of HIV-1 inhibitors include:

-

Metabolic Changes: Some HIV protease inhibitors are known to interfere with cellular molecules that regulate lipid and glucose metabolism, potentially leading to dyslipidemia, insulin resistance, and lipodystrophy.[1][3]

-

Mitochondrial Toxicity: Inhibition of mitochondrial enzymes can disrupt cellular energy production, leading to cytotoxicity.[6]

-

Kinase Inhibition: Many small molecule inhibitors can bind to the ATP-binding site of cellular kinases, leading to unintended inhibition of signaling pathways involved in cell growth, proliferation, and survival.[1][7][8]

-

Cardiovascular Effects: Long-term treatment with some inhibitors has been associated with an increased risk of cardiovascular and cerebrovascular diseases.[1]

-

Neuropsychiatric Effects: Certain integrase inhibitors have been associated with side effects like insomnia, dizziness, and mood changes.[9][10]

Q2: How can I begin to screen for off-target effects of Inhibitor-61?

A2: A tiered approach is recommended. Start with broad, cell-based assays and proceed to more specific, target-based assays.

-

Cytotoxicity Assays: Use a standard cell viability assay (e.g., MTT, MTS) on a panel of relevant cell lines (e.g., hepatic cells, immune cells, neuronal cells) to determine the general toxicity profile.[11][12]

-

Phenotypic Screening: Employ high-content imaging or other phenotypic platforms to identify unexpected morphological or functional changes in cells treated with the inhibitor.[13]

-

Broad Profiling: If resources permit, use large-scale screening panels, such as kinome-wide selectivity profiling or proteomics-based approaches, to identify potential off-target binding partners.[14][15][16][17][18]

Q3: What are essential controls for off-target effect experiments?

A3: Proper controls are critical for interpreting your data:

-

Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve Inhibitor-61.

-

Positive Control: A well-characterized compound known to produce the off-target effect you are investigating (e.g., a known kinase inhibitor for a kinase assay).

-

Negative Control: A structurally related but inactive analog of Inhibitor-61, if available.

-

Unrelated Cell Lines: Using cell lines that do not express the primary target of Inhibitor-61 can help distinguish off-target from on-target toxicity.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell Viability Assays

Q: I'm observing significant cell death in my experiments with Inhibitor-61 at concentrations where the primary HIV-1 target is not expected to cause such an effect. What could be the cause?

A: This suggests a potential off-target cytotoxic effect. The following workflow can help you investigate the underlying mechanism.

Data Interpretation Example: Mitochondrial Toxicity

If you suspect mitochondrial toxicity, a Seahorse XF Mito Toxicity Assay can provide functional data on oxygen consumption.[19][20][21]

| Parameter | Vehicle Control | Inhibitor-61 (10 µM) | Rotenone/Antimycin A | Interpretation of Inhibitor-61 Result |

| Basal OCR (pmol/min) | 150 ± 10 | 95 ± 8 | 30 ± 5 | Inhibition of basal respiration |

| ATP Production (pmol/min) | 105 ± 7 | 50 ± 6 | 5 ± 2 | Impaired ATP synthesis |

| Maximal Respiration (pmol/min) | 350 ± 25 | 110 ± 12 | 30 ± 5 | Severe inhibition of the electron transport chain |

OCR: Oxygen Consumption Rate. Data are hypothetical means ± SD.

Issue 2: Activation of an Unrelated Signaling Pathway

Q: My western blot analysis shows that Inhibitor-61, intended for HIV-1 integrase, is causing phosphorylation of a kinase in the MAPK pathway. How do I confirm if this is a direct off-target effect?

A: Unintended pathway activation is a common off-target phenomenon.[8][22] This could be due to direct binding to an upstream kinase or indirect effects.

Experimental Approach: Kinase Selectivity Profiling

To determine if Inhibitor-61 directly binds to and inhibits kinases, perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified kinases and measuring its inhibitory activity.[14][15][23][24]

Example Data: Kinase Selectivity for Inhibitor-61 (at 1 µM)

| Kinase Target | % Inhibition | Interpretation |

| HIV-1 Integrase (Control) | 98% | On-target activity confirmed |

| SRC | 5% | No significant inhibition |

| AKT1 | 8% | No significant inhibition |

| MAP2K1 (MEK1) | 3% | No significant inhibition |

| MAPK14 (p38α) | 85% | Potent Off-Target Hit |

| CDK2 | 60% | Moderate Off-Target Hit |

Data are hypothetical.

This result suggests that Inhibitor-61 is a potent inhibitor of p38α MAPK. This could explain the observed changes in the MAPK pathway and warrants further investigation with dose-response studies and cell-based validation assays.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cytotoxicity by measuring the metabolic activity of cells.[6][25] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]

Materials:

-

96-well flat-bottom plates

-

Cells of interest

-

Complete culture medium

-

Inhibitor-61 stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Inhibitor-61. Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of the inhibitor (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[25][26]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[27]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[25]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Seahorse XF Mito Toxicity Assay

This assay measures the oxygen consumption rate (OCR) in living cells in real-time to assess mitochondrial function and identify mitochondrial toxicity.[19][20][21][28]

Materials:

-

Agilent Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Inhibitor-61

-

Mitochondrial inhibitors (e.g., Rotenone/Antimycin A, Oligomycin, FCCP)

Procedure:

-

Plate Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Cell Seeding: Seed cells in the Seahorse XF microplate and allow them to attach and form a monolayer.

-

Compound Treatment: Pre-treat cells with Inhibitor-61 (and vehicle/positive controls) for the desired duration (e.g., short-term or long-term exposure) prior to the assay.[21]

-

Assay Preparation: Replace the growth medium with pre-warmed Seahorse XF Assay Medium. Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes.

-

Instrument Setup: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.

-

Run Assay: Place the cell plate in the Seahorse XF Analyzer and begin the measurement protocol. The instrument will measure basal OCR and then OCR after sequential injections of the mitochondrial inhibitors.

-

Data Analysis: Use the Seahorse Wave software to analyze the OCR data and determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.[20]

References

- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Integrase inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. news-medical.net [news-medical.net]

- 12. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. icr.ac.uk [icr.ac.uk]

- 19. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

- 21. agilent.com [agilent.com]

- 22. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 24. Kinase Selectivity Profiling Systems—General Panel [promega.sg]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT (Assay protocol [protocols.io]

- 28. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity [bio-protocol.org]

Cytotoxicity of HIV-1 inhibitor-61 in different cell lines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 Inhibitor-61.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the cytotoxicity of this compound?

A1: The most common and recommended method for determining the cytotoxicity of this compound is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1] Alternatively, a luciferase-based assay can be used in reporter cell lines, where a decrease in luciferase activity corresponds to cell death.[2][3]

Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?

A2: It is recommended to test the cytotoxicity of this compound in a panel of cell lines to assess its general toxicity and its specific effects on HIV-1 target cells. Recommended cell lines include human T-lymphocytic cell lines like MT-4 and CEM, as well as the TZM-bl reporter cell line, which is highly permissive to a wide range of HIV-1 strains.[1][4][5]

Q3: How can I differentiate between the antiviral activity and the cytotoxicity of this compound?

A3: To distinguish between antiviral efficacy and cytotoxicity, it is crucial to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in parallel experiments. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

Q4: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity. What could be the issue?

A4: High cytotoxicity at therapeutic concentrations can be due to several factors:

-

Off-target effects: The inhibitor may be interacting with cellular components other than its intended HIV-1 target.

-

Compound solubility: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the inhibitor is fully dissolved in the culture medium.

-

Cell line sensitivity: The chosen cell line may be particularly sensitive to this class of compounds. Consider testing in a different cell line.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results

| Symptom | Possible Cause | Suggested Solution |

| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |

| Inconsistent results between experiments. | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |

| Inaccurate compound dilutions. | Prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. |

Guide 2: Interpreting Cytotoxicity Data

| Observation | Interpretation | Next Steps |

| Low CC50 value in all tested cell lines. | The compound exhibits broad cellular toxicity. | Consider chemical modification of the compound to reduce off-target effects. |

| High CC50 in non-target cells but low CC50 in HIV-1 infected cells. | The compound's cytotoxicity may be linked to its antiviral mechanism of action. | Investigate the mechanism of cell death (e.g., apoptosis, necrosis) in infected versus uninfected cells. |

Data Presentation

Cytotoxicity Profile of this compound

The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various cell lines after a 72-hour incubation period.

| Cell Line | Cell Type | CC50 (µM) |

| MT-4 | Human T-lymphocyte | 25.8 ± 3.1 |

| CEM-SS | Human T-lymphoblastoid | 31.2 ± 4.5 |

| TZM-bl | HeLa (CD4/CCR5/CXCR4+) | 45.6 ± 5.9 |

| HEK293T | Human Embryonic Kidney | > 100 |

| PBMCs | Peripheral Blood Mononuclear Cells | 15.3 ± 2.8 |

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the CC50 of this compound using the MTT assay.

-

Cell Seeding:

-

Harvest exponentially growing cells and adjust the cell suspension to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: General workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Cytotoxicity of this compound

This diagram illustrates a hypothetical mechanism where this compound, an entry inhibitor, induces cytotoxicity by cross-linking CD4 receptors, leading to apoptosis.

Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.

References

- 1. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new cell line for assessing HIV-1 antibody dependent cellular cytotoxicity against a broad range of variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Assay for Antibody-Dependent Cell-Mediated Cytotoxicity against HIV-1- or SIV-Infected Cells Reveals Incomplete Overlap with Antibodies Measured by Neutralization and Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Technical Support Center: HIV-1 Inhibitor-61

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of HIV-1 Inhibitor-61 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) due to its broad solvency for organic molecules. For aqueous-based assays, further dilution of the DMSO stock solution into your aqueous buffer is recommended. Please ensure the final concentration of DMSO in your assay is low enough (typically <0.5%) to avoid affecting the experimental results.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect solutions from direct light, especially during long-term storage and experiments. Use amber vials or cover tubes with aluminum foil.

Q4: What are the known incompatibilities of this compound?

A4: this compound is known to be incompatible with strong oxidizing agents.[1] Avoid using reagents such as hydrogen peroxide, potassium permanganate, or nitric acid in direct contact with the inhibitor, as this may lead to rapid chemical degradation.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent or lower-than-expected activity in assays. | Compound precipitation in aqueous buffer. | - Increase the final DMSO concentration slightly (while staying within the tolerance of your assay).- Use a solubilizing agent or surfactant compatible with your experimental setup.- Visually inspect the solution for any precipitate after dilution. |

| Degradation of the inhibitor in the stock solution or final assay solution. | - Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions.- Assess the stability of the inhibitor under your specific assay conditions (pH, temperature, buffer components). | |

| Variability between experimental replicates. | Inaccurate pipetting of viscous DMSO stock solution. | - Use positive displacement pipettes for accurate handling of DMSO.- Ensure complete mixing after diluting the stock solution into the aqueous buffer. |

| Adsorption of the compound to plasticware. | - Use low-retention plasticware or glass vials where appropriate.- Pre-wetting the pipette tip with the solution before transfer can sometimes help. |

Stability Data in Solution

The following tables summarize the stability of this compound under various stress conditions. This data is derived from forced degradation studies and is intended to provide guidance for experimental design.

Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C over 48 Hours

| pH | Buffer System | % Remaining after 24h | % Remaining after 48h |

| 3.0 | Citrate Buffer | 95.2% | 90.5% |

| 5.0 | Acetate Buffer | 98.1% | 96.3% |

| 7.4 | Phosphate Buffer | 99.5% | 98.8% |

| 9.0 | Borate Buffer | 92.3% | 85.1% |

Table 2: Thermal and Photolytic Stability of this compound (10 µM) in pH 7.4 Phosphate Buffer

| Condition | Duration | % Remaining |

| 4°C (dark) | 7 days | >99% |

| Room Temperature (dark) | 7 days | 97.2% |

| Room Temperature (light) | 7 days | 91.5% |

| 50°C (dark) | 7 days | 88.4% |

Table 3: Stability of this compound (10 µM) in the Presence of Oxidizing Agents at Room Temperature

| Oxidizing Agent | Concentration | Duration | % Remaining |

| H₂O₂ | 3% | 24 hours | 45.7% |

| AAPH | 10 mM | 24 hours | 78.2% |

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile or DMSO.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.

-

Thermal Degradation: Place a solid sample of the inhibitor in a 60°C oven for 48 hours. Also, incubate 2 mL of the stock solution at 60°C.

-

Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for an appropriate duration. A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid). Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

Visualizations

Caption: Workflow for forced degradation studies of this compound.

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: HIV-1 Cell Culture Contamination Control

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent, identify, and manage contamination in HIV-1 cell culture assays.

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments.

Issue 1: My cell culture media appears cloudy, and the pH has dropped (turned yellow) overnight. What should I do?

This is a classic sign of bacterial contamination. Immediate action is required to prevent cross-contamination of other cultures.

Recommended Actions:

-

Isolate and Document: Immediately isolate the suspected flask or plate. Mark it clearly as "Contaminated." Document the date, cell line, and nature of the suspected contamination.

-

Microscopic Examination: Observe the culture under a phase-contrast microscope at high magnification (400x). Look for small, motile rods or cocci (bacteria) or budding yeast cells.

-

Cease Work: Stop all other cell culture work in the hood to prevent the spread of contaminants through aerosols.

-

Decontaminate and Discard: Discard the contaminated culture vessel by adding a suitable disinfectant (e.g., 10% bleach solution) directly to the media. Allow it to sit for at least 10-15 minutes before disposal in a biohazard bag.

-

Clean the Incubator and Hood: Thoroughly clean and decontaminate the incubator and the biological safety cabinet (BSC) where the culture was handled. This includes cleaning all surfaces, racks, and the water pan.

-

Check Other Cultures: Carefully inspect all other cultures that were handled in the same session or are stored in the same incubator.

-

Review Aseptic Technique: This event should trigger a review of the lab's aseptic technique protocols.

Logical Workflow: Responding to Suspected Contamination

Caption: Workflow for handling suspected microbial contamination.

Issue 2: My cells are growing poorly, and I see small black dots, but the media is clear. What could be the problem?

This is a potential sign of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to see with a standard light microscope. They can significantly alter cell physiology and experimental results without causing the overt signs of typical bacterial contamination.

Recommended Actions:

-

Isolate the Culture: Immediately quarantine the suspected cell line and any other cultures it may have come into contact with.

-

Perform a Mycoplasma-Specific Test: Do not rely on visual inspection alone. Use a specific detection method, such as:

-

PCR-based assay: Highly sensitive and rapid.

-

ELISA: Detects mycoplasma antigens.

-

DNA staining (e.g., DAPI): Stains the nuclei of your cells and any associated mycoplasma DNA, which will appear as small, extra-nuclear flecks of fluorescence.

-

-

Decision Making:

-

If positive: The strong recommendation is to discard the contaminated cell line and its corresponding frozen stocks.

-

If discarding is not an option: Treatment with specific anti-mycoplasma agents (e.g., Plasmocin, MycoZap) can be attempted. However, be aware that resistance can develop, and treated cells should be re-tested to confirm clearance.

-

-

Screen All Cell Stocks: Routinely test all cell banks in the laboratory for mycoplasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a cell culture lab?

Contamination can be introduced at multiple steps in the experimental workflow. The primary sources are the laboratory environment, reagents, and the operator.

Diagram: Common Sources of Contamination

Caption: Primary sources of cell culture contamination.

Q2: How does contamination affect my HIV-1 assay results?

Contamination can drastically alter experimental outcomes, leading to unreliable and non-reproducible data. The effects vary depending on the contaminant.

Table 1: Impact of Contaminants on HIV-1 Assays

| Contaminant Type | Potential Impact on HIV-1 Assays | Example Data Point |

| Bacteria/Fungi | Rapid cell death, media acidification, competition for nutrients, direct interference with viral particles. | Complete loss of target cells (e.g., TZM-bl) within 24-48 hours, preventing infectivity readout. |

| Mycoplasma | Altered gene expression, modulation of immune responses, changes in cell metabolism, and membrane potential. | Can induce NF-κB activation, potentially inflating measurements of HIV-1 LTR-driven reporter gene expression. |

| Cryptic Virus | Cross-contamination with another virus can lead to unexpected cytopathic effects or interfere with viral replication. | Contamination of an HIV-1 stock with a lytic virus could mimic drug-induced cytotoxicity. |

| Chemical | Endotoxins from bacteria or impurities in reagents can trigger cellular stress responses. | Endotoxin presence can activate non-specific cytokine production in PBMCs, confounding immunology studies. |

Diagram: Mycoplasma Interference with NF-κB Signaling

Mycoplasma lipoproteins can activate Toll-like receptors (TLRs) on the cell surface, triggering the NF-κB signaling cascade. This is problematic because the HIV-1 LTR, which drives viral gene expression, contains NF-κB binding sites. Therefore, mycoplasma contamination can artificially activate HIV-1 expression, leading to false-positive results in reporter assays.

Caption: Mycoplasma-induced activation of the NF-κB pathway.

Q3: Can I add antibiotics to my media to prevent contamination?

While routinely used, reliance on antibiotics is not a substitute for good aseptic technique.

-

Pros: Can suppress low-level bacterial contamination.

-

Cons:

-

Does not prevent contamination from resistant bacteria, mycoplasma, yeast, molds, or viruses.

-

Can mask underlying issues with poor aseptic technique.

-

Some antibiotics can have off-target effects on cell metabolism and growth.

-

Table 2: Common Antibiotics in Cell Culture

| Antibiotic Combination | Target Organisms | Working Concentration | Notes |

| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Most common; ineffective against mycoplasma and fungi. |

| Gentamicin | Broad-spectrum (Gram-positive/negative), including some mycoplasma | 10-50 µg/mL | Can be cytotoxic at higher concentrations. |

| Amphotericin B | Fungi and yeast | 0.25-2.5 µg/mL | Can be highly toxic to cells; use only when necessary. |

It is best practice to culture cells without antibiotics for some passages to unmask any cryptic infections.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatants using PCR.

Materials:

-

Cell culture supernatant (1 mL)

-

Microcentrifuge tubes

-

DNA extraction kit (e.g., Qiagen DNeasy)

-

Mycoplasma-specific primers (universal set targeting the 16S rRNA gene)

-

Taq DNA polymerase and dNTPs

-

Positive control (mycoplasma DNA)

-

Negative control (sterile water)

-

Thermocycler

-

Gel electrophoresis equipment

Methodology:

-

Sample Preparation: Centrifuge 1 mL of cell culture supernatant at 200 x g for 5 minutes to pellet cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet mycoplasma.

-